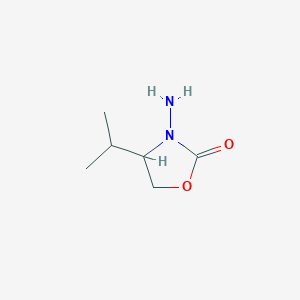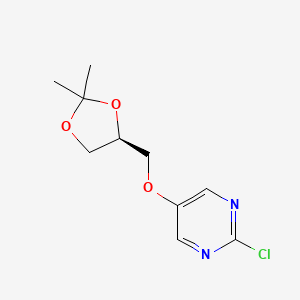
2-Methyl-6-phenylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-phenylpyridin-3-amine is a heterocyclic aromatic amine with a pyridine ring substituted with a methyl group at the 2-position and a phenyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-phenylpyridin-3-amine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a typical synthetic route might involve the reaction of acetophenone, acetone, formaldehyde, and ammonia in the vapor phase over microporous and mesoporous molecular sieve catalysts . This method allows for the efficient production of the desired compound in a single step.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts and reaction conditions are carefully selected to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-phenylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Methyl-6-phenylpyridin-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential ligand for biological targets.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Industry: It is utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-6-phenylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-phenylpyridine: Similar in structure but lacks the amine group.
2-Methyl-3-phenylpyridine: Differently substituted, affecting its chemical properties and reactivity.
6-Phenylpyridin-3-amine: Lacks the methyl group, leading to different steric and electronic effects.
Uniqueness
2-Methyl-6-phenylpyridin-3-amine is unique due to the specific positioning of its substituents, which influences its reactivity and interaction with biological targets. The combination of the methyl and phenyl groups at specific positions on the pyridine ring imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H12N2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
2-methyl-6-phenylpyridin-3-amine |
InChI |
InChI=1S/C12H12N2/c1-9-11(13)7-8-12(14-9)10-5-3-2-4-6-10/h2-8H,13H2,1H3 |
InChI Key |
HQOGYMUPUNEIKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(S)-2-(Adamantan-1-yl)-2-[[(R)-2-hydroxy-1-phenylethyl]amino]acetonitrile](/img/structure/B12067448.png)

![2-Phenyl-4-[2-(trifluoromethyl)propylidene]-5-oxazolone](/img/structure/B12067465.png)




![[1-(Cyclobutylmethyl)piperidin-4-yl]methanol](/img/structure/B12067505.png)

